Methyl 2-(methyl(nitroso)amino)benzoate
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Overview
Description
Methyl 2-(methyl(nitroso)amino)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, specifically a methyl ester, and contains a nitroso group attached to an amino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methyl(nitroso)amino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl anthranilate, followed by reduction and subsequent nitrosation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst. Finally, the nitrosation step involves the reaction with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methyl(nitroso)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(methyl(nitro)amino)benzoate.
Reduction: Methyl 2-(methylamino)benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 2-(methyl(nitroso)amino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(methyl(nitroso)amino)benzoate involves its interaction with biological molecules through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Similar structure but lacks the nitroso group.
Methyl 2-(methylamino)benzoate: Similar structure but has an amino group instead of a nitroso group.
Methyl 2-(methyl(nitro)amino)benzoate: Similar structure but has a nitro group instead of a nitroso group.
Uniqueness
Methyl 2-(methyl(nitroso)amino)benzoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, its potential biological activity makes it a valuable compound for research in medicinal chemistry .
Properties
CAS No. |
68061-82-5 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-[methyl(nitroso)amino]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-11(10-13)8-6-4-3-5-7(8)9(12)14-2/h3-6H,1-2H3 |
InChI Key |
IVJHVDGQLKLRLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)N=O |
Origin of Product |
United States |
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